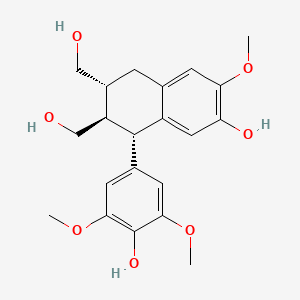

Aprutumab ixadotin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

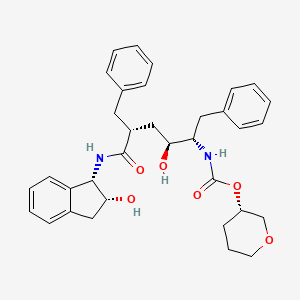

The synthesis of aprutumab ixadotin involves conjugating a fully human anti-fibroblast growth factor receptor 2 monoclonal antibody to a non-cleavable linker, which is then attached to an innovative auristatin W derivative . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods would likely involve large-scale bioreactors for antibody production, followed by chemical conjugation processes under controlled conditions to ensure consistency and purity.

Análisis De Reacciones Químicas

Aprutumab ixadotin undergoes several types of chemical reactions, primarily related to its function as an antibody-drug conjugate. These reactions include:

Conjugation Reactions: The attachment of the auristatin derivative to the antibody via a non-cleavable linker.

Hydrolysis: Potential hydrolysis of the linker under physiological conditions, although the non-cleavable nature of the linker minimizes this.

Binding Reactions: Specific binding to fibroblast growth factor receptor 2 on the surface of cancer cells.

Common reagents used in these reactions include the monoclonal antibody, the auristatin derivative, and the linker molecule. The major product formed is the fully conjugated antibody-drug complex.

Aplicaciones Científicas De Investigación

Aprutumab ixadotin has been primarily investigated for its potential in treating cancers that overexpress fibroblast growth factor receptor 2. Its applications include:

Cancer Therapy: Targeting and killing cancer cells that express fibroblast growth factor receptor 2.

Pharmacokinetic Studies: Understanding the distribution, metabolism, and excretion of antibody-drug conjugates in the body.

Toxicology Studies: Evaluating the safety and potential side effects of antibody-drug conjugates.

Comparación Con Compuestos Similares

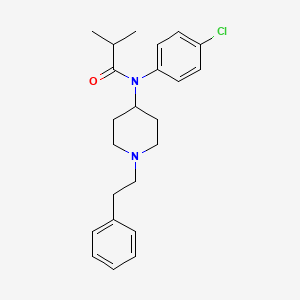

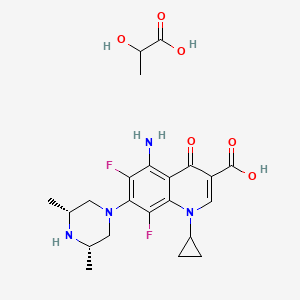

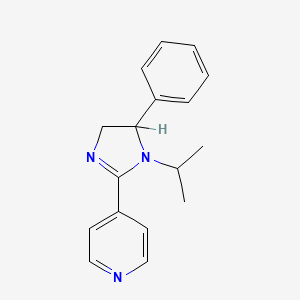

Similar compounds to aprutumab ixadotin include other antibody-drug conjugates targeting fibroblast growth factor receptors, such as LY3076226 and ASP5878 . These compounds also aim to deliver cytotoxic agents specifically to cancer cells, but they differ in their payloads and linkers. This compound is unique in its use of a novel auristatin-based payload and its specific targeting of fibroblast growth factor receptor 2 .

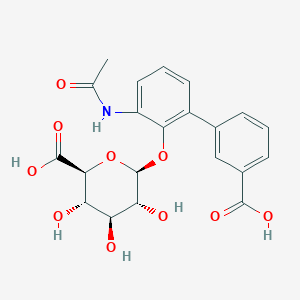

Propiedades

| 1404071-73-3 | |

Fórmula molecular |

C57H95N9O11 |

Peso molecular |

1082.4 g/mol |

Nombre IUPAC |

(2S)-2-amino-6-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoylamino]hexanoic acid |

InChI |

InChI=1S/C57H95N9O11/c1-12-38(6)51(64(9)56(72)49(36(2)3)62-54(70)50(37(4)5)63(8)29-19-13-14-27-47(67)59-28-18-17-24-42(58)57(73)74)46(75-10)34-48(68)65-30-22-26-45(65)52(76-11)39(7)53(69)61-44(55(71)66-31-20-21-32-77-66)33-40-35-60-43-25-16-15-23-41(40)43/h15-16,23,25,35-39,42,44-46,49-52,60H,12-14,17-22,24,26-34,58H2,1-11H3,(H,59,67)(H,61,69)(H,62,70)(H,73,74)/t38-,39+,42-,44-,45-,46+,49-,50-,51-,52+/m0/s1 |

Clave InChI |

RCSZIBSPHRZNRQ-BTZXMIIFSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)NCCCC[C@@H](C(=O)O)N |

SMILES canónico |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)NCCCCC(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)